4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid is an organic compound belonging to the class of biphenyls and derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a sulfonic acid group at the 4 position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 4’ position of the biphenyl structure. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonation: Introduction of the sulfonic acid group at the 4 position. This is commonly done through sulfonation reactions using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).
Industrial Production Methods
Industrial production of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Fluoro[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
4’-Chloro[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
4’-Methyl[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4’-Fluoro[1,1’-biphenyl]-4-sulfonic acid is unique due to the presence of both the fluorine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonic acid group increases its solubility in water and ability to form strong interactions with other molecules.
Eigenschaften
CAS-Nummer |
864061-68-7 |
---|---|
Molekularformel |
C12H9FO3S |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
InChI-Schlüssel |
QESAVUXTGASMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.